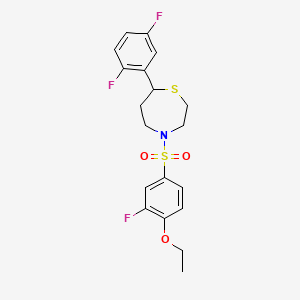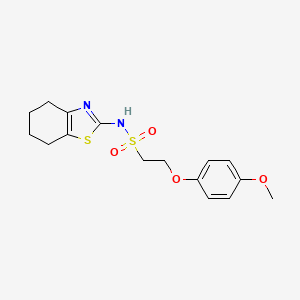
7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C19H20F3NO3S2 and its molecular weight is 431.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Degradation and Biodegradation
Research into the environmental biodegradability of polyfluoroalkyl chemicals reveals significant concern over their persistence and the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial degradation. These studies highlight the environmental fate, degradation pathways, half-lives, and novel degradation intermediates of PFAS, pointing towards the critical need for understanding the environmental impacts of these substances (Liu & Avendaño, 2013).
Fluorinated Alternatives and Environmental Releases
Investigations into fluorinated alternatives to long-chain PFCAs and PFSAs have been conducted to assess the risks posed by these replacements. This research underscores the importance of understanding the environmental releases, persistence, and exposure risks of both legacy and alternative PFAS compounds to manage their impacts effectively (Wang et al., 2013).
Aquatic Environment Impact
Studies on the emergence of PFAS in the aquatic environment reveal their widespread presence and the toxicity and bioaccumulative properties of certain compounds like PFOS and PFOA. These findings call for further research to understand the removal, transformation, and secondary formation of PFOS and PFOA in natural and engineered environmental systems (Xiao, 2017).
Human Exposure and Health Risks
The correlation between human exposure to PFAS through drinking water and potential health risks has been a significant area of research. This includes examining the concentrations of PFAS in various sources of drinking water and assessing the implications for public health based on acceptable levels set by regulatory institutions (Domingo & Nadal, 2019).
Novel Treatment Technologies
Research into novel treatment technologies for PFAS compounds indicates a pressing need for developing more effective remediation strategies. This encompasses evaluating the efficiency of various treatment methods, including sonochemistry, bioremediation, and photolysis, to address the persistence and solubility challenges posed by PFAS in the environment (Kucharzyk et al., 2017).
Propiedades
IUPAC Name |
7-(2,5-difluorophenyl)-4-(4-ethoxy-3-fluorophenyl)sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S2/c1-2-26-18-6-4-14(12-17(18)22)28(24,25)23-8-7-19(27-10-9-23)15-11-13(20)3-5-16(15)21/h3-6,11-12,19H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTRZFJUIFFIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide](/img/structure/B2686664.png)

![N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2686668.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2686669.png)

![2-Chloro-N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]propanamide](/img/structure/B2686671.png)
![2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686673.png)

![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2686677.png)
![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2686680.png)


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide](/img/structure/B2686685.png)
![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2686687.png)
